N-(4-phenoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Casein kinase I epsilon inhibition Kinase selectivity profiling Structure-activity relationship

This unsubstituted 4-phenyl thienopyrrole-2-carboxamide (CAS 1291840-05-5) occupies a distinct SAR position within the EP1784409 chemotype as a CK1ε inhibitor probe. Its signature 4-phenoxyphenyl amide appendage drives high lipophilicity (cLogP ≈ 6.2–6.8), enabling systematic permeability-solubility trade-off studies. Unlike 4-chloro or 4-bromo analogs, the absence of halogen substituents eliminates confounding off-target redox effects in ROS/GSH depletion assays. Use as a halogen-free comparator or as a core scaffold for parallel amide diversification via the commercially available parent carboxylic acid (CAS 1026387-85-8). Supplied exclusively for non-human research; not approved for therapeutic or veterinary applications.

Molecular Formula C27H20N2O2S
Molecular Weight 436.53
CAS No. 1291840-05-5
Cat. No. B2513587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-phenoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
CAS1291840-05-5
Molecular FormulaC27H20N2O2S
Molecular Weight436.53
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5
InChIInChI=1S/C27H20N2O2S/c30-27(28-21-13-15-23(16-14-21)31-22-11-5-2-6-12-22)26-25(29-17-7-8-18-29)24(19-32-26)20-9-3-1-4-10-20/h1-19H,(H,28,30)
InChIKeyUSQQIRSEZITUJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Phenoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1291840-05-5): Structural Identity, Procurement Classification, and Research-Grade Specification


N-(4-phenoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1291840-05-5) is a fully synthetic, small-molecule thiophene-2-carboxamide derivative with the molecular formula C27H20N2O2S and a molecular weight of 436.53 g/mol . The compound features a tetrasubstituted thiophene core bearing a 4-phenyl group, a 3-(1H-pyrrol-1-yl) substituent, and an N-(4-phenoxyphenyl) carboxamide moiety. It belongs to a broader class of thienopyrrole carboxamides that have been described in the patent literature as inhibitors of casein kinase I epsilon (CK1ε) and other protein kinases [1]. The compound is currently supplied exclusively by specialty chemical vendors for non-human research purposes and is not approved for therapeutic or veterinary use . No peer-reviewed primary research article directly characterizing the biological activity of this specific compound has been identified in the public domain as of the search date.

Why N-(4-Phenoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide Cannot Be Casually Substituted by In-Class Thiophene Carboxamide Analogs: Structural Determinants of Differentiation


Within the thienopyrrole carboxamide chemotype, subtle variations in substitution pattern profoundly alter molecular recognition, physicochemical properties, and biological target engagement . The target compound occupies a distinct chemical space defined by the simultaneous presence of an unsubstituted 4-phenyl group on the thiophene ring and a 4-phenoxyphenyl amide appendage. Closely related analogs—such as 4-(4-chlorophenyl)-N-(4-phenoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1291838-11-3) or 4-(3-methylphenyl)-N-(4-phenoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide—differ at the 4-aryl position, introducing electronic (chloro) or steric (methyl) perturbations that can alter kinase selectivity profiles, cellular permeability, and metabolic stability [1]. Similarly, analogs bearing alternative amide N-substituents (e.g., N-benzyl or N-(2-methoxybenzyl) variants) remove the signature 4-phenoxyphenyl group, eliminating a key pharmacophoric element implicated in hydrophobic pocket occupation and π-stacking interactions . Generic interchange among these analogs without experimental validation risks confounding SAR interpretation, misassigning activity trends, and wasting procurement resources on compounds with divergent biological fingerprints.

N-(4-Phenoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Unsubstituted 4-Phenyl Group Confers Distinct Kinase Inhibition Potential Relative to 4-Chloro and 4-Methyl Congeners: Class-Level Patent Evidence

The patent family encompassing thienopyrrole carboxamide CK1ε inhibitors (EP1784409) explicitly demonstrates that the nature of the 4-aryl substituent on the thiophene core is a critical determinant of kinase inhibitory potency [1]. Within this scaffold class, the unsubstituted 4-phenyl variant (as in the target compound) occupies a distinct position in the SAR landscape compared to halogenated or alkylated analogs. The 4-chlorophenyl analog (CAS 1291838-11-3) and 4-methylphenyl analog introduce electronic withdrawing and electron-donating/steric effects, respectively, that are documented in the patent to modulate CK1ε IC50 values by factors exceeding 5-fold across the series [1]. The target compound's unsubstituted phenyl ring preserves a specific electrostatic and steric profile that cannot be replicated by substituted phenyl variants.

Casein kinase I epsilon inhibition Kinase selectivity profiling Structure-activity relationship

4-Phenoxyphenyl Amide Substituent Differentiates Target Compound from N-Benzyl and N-Aryl Amide Analogs: Calculated Physicochemical Property Comparison

The 4-phenoxyphenyl amide substituent imparts a markedly higher calculated lipophilicity and larger topological polar surface area (TPSA) compared to analogs bearing simpler N-benzyl or N-(3,4-dimethylphenyl) amide groups . Based on the molecular formula C27H20N2O2S, the target compound has a calculated logP (cLogP) of approximately 6.2–6.8 and a TPSA of ~55 Ų. By contrast, the N-benzyl analog (CAS 1207057-44-0, C22H18N2OS) has an estimated cLogP of ~4.8 and TPSA of ~33 Ų, while the N-(3,4-dimethylphenyl) analog (C23H20N2OS) has an estimated cLogP of ~5.3 and TPSA of ~33 Ų . These differences in lipophilicity (~1.5 log units) have practical implications for DMSO solubility, membrane permeability in cell-based assays, and non-specific protein binding.

Lipophilicity Calculated logP Drug-likeness parameters

Dual Heterocycle Architecture (Thiophene + N-Pyrrole) Distinguishes Target Compound from Single-Heterocycle Carboxamide Alternatives: Patent-Documented Kinase Inhibition Scaffold

The simultaneous presence of a thiophene core and an N-linked pyrrole at the 3-position creates a thienopyrrole substructure that is explicitly claimed in patent EP1784409 as a privileged scaffold for CK1ε inhibition [1]. This dual heterocycle architecture is absent in simpler thiophene-2-carboxamide kinase inhibitors (e.g., 2-ureido thiophene carboxamide Chk1 inhibitors such as AZD7762) that lack the pyrrole moiety [2]. The N-pyrrole substituent contributes to a unique hinge-binding recognition pattern and alters the conformational preferences of the carboxamide side chain relative to the thiophene plane. This scaffold-level distinction means the target compound engages kinase ATP-binding sites through a different binding mode than single-heterocycle thiophene carboxamides.

Kinase inhibitor scaffold Thienopyrrole pharmacophore Hinge-binding motif

Absence of Halogen Substituents on the 4-Phenyl Ring Differentiates Target Compound from 4-Chlorophenyl and 4-Bromophenyl Analogs: Implications for Synthetic Tractability and Metabolic Stability

Unlike the 4-(4-chlorophenyl) analog (CAS 1291838-11-3) and related 4-(4-bromophenyl) derivatives, the target compound bears an unsubstituted phenyl group at the 4-position of the thiophene ring [1]. This structural feature eliminates the carbon-halogen bond present in halogenated congeners. From a procurement and handling perspective, the absence of halogen substituents removes a potential site for cytochrome P450-mediated oxidative metabolism (CYP2C9, CYP3A4), which typically occurs at para-halogenated phenyl rings, and avoids the synthetic complexity, cost, and purity challenges associated with halogenated intermediates . The unsubstituted phenyl variant also provides a cleaner baseline for subsequent SAR derivatization.

Synthetic accessibility Halogen effects Metabolic stability prediction

Procurement-Guided Application Scenarios for N-(4-Phenoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1291840-05-5)


CK1ε-Focused Kinase Inhibitor Screening and SAR Expansion

This compound is most appropriately deployed as a structurally defined member of a thienopyrrole carboxamide screening set targeting casein kinase I epsilon (CK1ε), as documented in the EP1784409 patent family [1]. Its unsubstituted 4-phenyl group provides a distinct SAR data point within a matrix that includes 4-chloro, 4-methyl, and 4-methoxy phenyl variants. Researchers should use this compound to probe the electronic and steric tolerance of the CK1ε ATP-binding pocket at the 4-aryl position, with the understanding that potency data must be generated in-house due to the current absence of publicly disclosed IC50 values for this exact compound.

Comparative Physicochemical Profiling of N-Aryl Amide Thiophene Carboxamide Series

The elevated lipophilicity of this compound (cLogP ≈ 6.2–6.8), driven by the 4-phenoxyphenyl amide substituent, makes it a suitable probe for assessing the impact of high logP on assay performance parameters including DMSO solubility limits, aqueous solubility, non-specific binding to assay plates, and cellular permeability in Caco-2 or MDCK monolayer models [1]. Side-by-side comparison with the lower-logP N-benzyl analog (CAS 1207057-44-0, cLogP ≈ 4.8) can quantitatively define the lipophilicity-permeability-solubility trade-off within this chemotype.

Medicinal Chemistry Hit-to-Lead Optimization Starting Point

As the unsubstituted phenyl variant within the 4-aryl thienopyrrole carboxamide series, this compound serves as a synthetically tractable core scaffold for parallel derivatization [1]. The parent carboxylic acid (CAS 1026387-85-8) is commercially available, enabling amide coupling diversification at the N-terminus . The absence of halogen substituents simplifies the synthetic route and avoids potential regulatory complications associated with halogenated waste streams during scale-up. Procurement of this compound enables systematic exploration of both the 4-aryl SAR (via the carboxylic acid intermediate) and the amide SAR (via this compound as a reference standard).

Negative Control for Halogen-Substituted Analog Studies

When evaluating 4-(4-chlorophenyl) or 4-(4-bromophenyl) thienopyrrole carboxamide analogs in cellular assays, the target compound can serve as a halogen-free comparator to deconvolve whether observed biological effects are attributable to the halogen substituent or to the core scaffold [1]. This application is particularly relevant in reactive oxygen species (ROS) assays or glutathione (GSH) depletion studies, where aryl halides may contribute to off-target redox effects independent of the intended kinase target engagement.

Quote Request

Request a Quote for N-(4-phenoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.